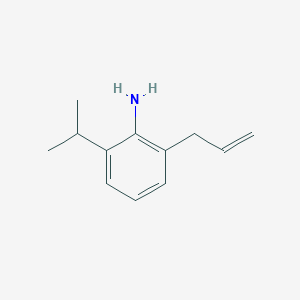

2-Allyl-6-isopropylaniline

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-propan-2-yl-6-prop-2-enylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-4-6-10-7-5-8-11(9(2)3)12(10)13/h4-5,7-9H,1,6,13H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXQOYPXPMCMNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC(=C1N)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40667499 | |

| Record name | 2-(Propan-2-yl)-6-(prop-2-en-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40667499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368891-62-7 | |

| Record name | 2-(1-Methylethyl)-6-(2-propen-1-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368891-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Propan-2-yl)-6-(prop-2-en-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40667499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance Within Substituted Anilines

Substituted anilines are a cornerstone class of compounds in chemical synthesis, serving as precursors for pharmaceuticals, agrochemicals, dyes, and polymers. Within this broad family, 2-allyl-6-isopropylaniline belongs to the more specialized subgroup of sterically hindered anilines. rsc.orgnih.gov The defining characteristic of these molecules is the presence of bulky substituents at one or both positions ortho to the amino group. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₇N |

| Molecular Weight | 175.27 g/mol |

| IUPAC Name | 2-allyl-6-(propan-2-yl)aniline |

| CAS Number | 53134-36-2 |

Note: Data compiled from publicly available chemical databases.

Research Landscape and Emerging Applications in Chemical Synthesis

The primary application of 2-allyl-6-isopropylaniline in the current research landscape is as a precursor for the synthesis of advanced ligands, most notably N-heterocyclic carbenes (NHCs). NHCs are a class of stable carbene molecules that have become indispensable in organometallic chemistry and catalysis due to their strong σ-donating properties and their ability to form robust bonds with metal centers. organic-chemistry.orgresearchgate.net

The bulky substituents on the nitrogen atoms of the NHC are critical for stabilizing both the carbene itself and the resulting metal complex. nih.gov Anilines like 2,6-diisopropylaniline (B50358) are famously used to create some of the most successful NHC ligands, such as IPr (N,N'-bis(2,6-diisopropylphenyl)imidazol-2-ylidene). nih.govnih.gov this compound serves a similar role but offers the added advantage of the reactive allyl handle.

Researchers have utilized this compound to synthesize custom ligands for specific catalytic applications. For example, it can be used to prepare N-substituted imidazolium (B1220033) salts, which are the direct precursors to NHCs. These NHC ligands are then complexed with transition metals like palladium, nickel, or ruthenium to create catalysts for a variety of cross-coupling reactions. organic-chemistry.orgnih.govacs.org These reactions are fundamental to modern organic synthesis and include:

Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between aryl halides and boronic acids. nih.gov

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds to create substituted anilines and other arylamines. nih.govnih.gov

Olefin Metathesis: Rearrangement of alkenes, where the allyl group itself can be a participant. rsc.org

A key advantage of the allyl group is the potential for creating "second-generation" or modified catalysts. Once the primary metal-NHC complex is formed, the allyl group remains available for subsequent reactions, allowing the catalyst to be tethered to a solid support or incorporated into a larger molecular system. rsc.org

Scope of Academic Inquiry for 2 Allyl 6 Isopropylaniline

Direct Synthetic Routes to this compound

Direct methods aim to introduce the allyl and isopropyl groups onto the aniline ring in a controlled manner. These approaches often involve electrophilic substitution reactions or catalyzed coupling processes.

Friedel-Crafts alkylation and its variations are fundamental methods for introducing alkyl groups onto an aromatic ring. For a disubstituted aniline like this compound, this could theoretically be achieved by stepwise alkylation of aniline or a pre-substituted aniline. A known industrial process for a related compound, 2-methyl-6-isopropylaniline, involves the reaction of o-toluidine (B26562) with propylene (B89431) using aluminium trichloride (B1173362) as a catalyst. google.com This process is conducted under heat and pressure, achieving a one-step synthesis from readily available materials. google.com

A similar strategy could be envisioned for this compound, starting with either 2-allylaniline (B3051291) or 2-isopropylaniline (B1208494). For instance, the isopropylation of 2-allylaniline using propylene and a Lewis acid catalyst like AlCl₃ would be a direct application of this methodology. Conversely, the allylation of 2-isopropylaniline could be attempted. However, controlling the regioselectivity to obtain the 2,6-disubstituted product and avoiding polyalkylation are significant challenges. The amino group is a strong activating group, which can lead to multiple substitutions.

Transition-metal-catalyzed Friedel-Crafts-type reactions offer an alternative with potentially higher selectivity. For example, iridium catalysts have been successfully used for highly enantioselective intramolecular Friedel-Crafts-type allylic alkylation of aniline derivatives. researchgate.net While this specific example is for an intramolecular reaction, it highlights the potential of modern catalytic systems to control the regioselectivity of C-C bond formation in aniline derivatives.

Table 1: Example of Friedel-Crafts Synthesis for a Related Aniline

| Starting Material | Reagent | Catalyst | Product | Yield | Purity | Ref |

|---|---|---|---|---|---|---|

| o-Toluidine | Propylene | Aluminium trichloride | 2-Methyl-6-isopropylaniline | 20% | >98.5% | google.com |

A common and versatile strategy for introducing an allyl group to the ortho position of an aniline is a two-step sequence involving N-allylation followed by a Claisen rearrangement.

First, the aniline is N-allylated. Numerous methods exist for the N-allylation of anilines, often employing an allyl source like an allyl alcohol or allyl halide. chemrxiv.orgnih.govrsc.org The use of allyl alcohol is an atom-economical approach as the only byproduct is water. nih.gov Catalysts for this transformation range from transition metals like platinum and palladium to solid acid catalysts such as zirconium dioxide supported tungsten oxide (WO₃/ZrO₂). nih.govcsic.es The WO₃/ZrO₂ catalyst has been shown to selectively produce N-monoallylanilines, inhibiting the formation of the diallylated product due to steric hindrance. nih.gov Green chemistry approaches have utilized deep eutectic solvents (DESs) as sustainable, metal-free catalysts for the N-allylation of anilines with allylic alcohols at room temperature, achieving high yields. chemrxiv.orgchemrxiv.org

Once the N-allylaniline intermediate is formed, it can undergo a thermal or acid-catalyzed rsc.orgrsc.org-sigmatropic rearrangement, known as the Claisen rearrangement, to transfer the allyl group from the nitrogen atom to the ortho position of the aromatic ring. A representative procedure for this rearrangement is often included in synthetic sequences targeting ortho-allylanilines. rsc.orgrsc.org Starting with 2-isopropylaniline, this N-allylation/Claisen rearrangement sequence would directly yield this compound.

Table 2: Comparison of Catalytic Systems for N-Allylation of Anilines

| Catalyst System | Allyl Source | Conditions | Key Feature | Ref |

|---|---|---|---|---|

| WO₃/ZrO₂ | Allyl alcohol | Toluene, 110°C | Reusable solid catalyst, high selectivity for monoallylation | nih.gov |

| Choline chloride/Lactic acid (DES) | Allylic alcohols | Room Temperature | Metal-free, sustainable, mild conditions | chemrxiv.orgchemrxiv.org |

| Ionic Liquids (e.g., [bmim][BF₄]) | Allyl halides | 80°C | High chemoselectivity for N-monoalkylation | rsc.org |

| Mg-Al Hydrotalcites | Allyl bromide | Room Temperature | Environmentally benign, recyclable catalyst | tandfonline.com |

A more feasible reductive amination approach would involve building the substituted aniline from simpler precursors. For example, the reaction of 5-formylthiophene-2-carbonitrile (B56671) with 2-isopropylaniline in the presence of sodium cyanoborohydride has been reported as a step in the synthesis of more complex molecules. ambeed.com This demonstrates the utility of reductive amination with substituted anilines. To form the target molecule, one might consider a reaction between an allyl-substituted aldehyde or ketone and 2-isopropylaniline, or an isopropyl-substituted carbonyl compound with 2-allylaniline.

Protocols for the reductive amination of electron-deficient anilines have been optimized using borane (B79455) complexes like BH₃·THF, which can achieve full conversion in minutes for many substrates. thieme-connect.com While 2-allylaniline and 2-isopropylaniline are not strongly electron-deficient, these robust methods highlight the broad applicability of the reaction. One-pot procedures combining imine formation and reduction are common for efficiency. arkat-usa.orgresearchgate.net

Precursor Chemistry and Intermediate Transformations in the Synthesis of Related Anilines

The synthesis of complex anilines often relies on the preparation and transformation of key precursors and intermediates. Substituted anilines are a versatile class of organic compounds used as starting materials for a wide array of chemical products. wisdomlib.org

A notable strategy for creating a variety of substituted poly(anilines) involves using poly(aniline boronic acid) as a versatile precursor. acs.orgcaltech.edu The boronic acid group serves as a chemical handle that can be transformed into other functionalities, such as hydroxyl or halogen groups, via ipso-substitution under mild conditions. acs.org This approach allows for the synthesis of substituted anilines that are difficult to prepare through direct polymerization of the corresponding monomer. acs.orgcaltech.edu

For this compound, the synthesis of its precursors, 2-allylaniline and 2-isopropylaniline, is crucial. 2-allylaniline can be synthesized via the Claisen rearrangement of N-allylaniline. rsc.org The synthesis of 2-isopropylaniline can be accomplished through methods like the reduction of 2-nitrocumene. The synthesis of meta-substituted anilines has also been developed through a three-component reaction of acetone, various amines, and 1,3-diketones, showcasing innovative ways to build the substituted aniline core from acyclic precursors. rsc.org

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of anilines aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Several green strategies are relevant to the synthesis of this compound.

Use of Greener Solvents and Catalysts: The N-alkylation of anilines has been successfully performed in environmentally benign solvents like water, ionic liquids, and deep eutectic solvents (DESs). rsc.orgchemrxiv.orgtandfonline.com DESs, in particular, can act as both the solvent and a metal-free catalyst, allowing reactions to proceed under mild conditions. chemrxiv.org The use of recoverable and reusable solid acid catalysts, such as WO₃/ZrO₂, also aligns with green chemistry principles by simplifying product purification and reducing catalyst waste. nih.gov

Alternative Energy Sources: Sunlight and microwave irradiation are being explored as alternative energy sources to conventional heating. A sunlight-driven N-acetylation of anilines using MgSO₄ as a mild Lewis acid catalyst has been reported, demonstrating a cost-effective and energy-efficient process. rsc.orgrsc.org Similarly, a microwave-assisted method for producing anilines from aryl halides has been developed that eliminates the need for organic solvents and transition-metal catalysts. tandfonline.com These energy sources could potentially be applied to drive the alkylation or rearrangement steps in the synthesis of this compound.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. The N-allylation of anilines using allyl alcohol instead of allyl halides is a prime example, as it produces only water as a byproduct, leading to a higher atom economy. nih.govrsc.org

By integrating these green methodologies, the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly.

Electrophilic Aromatic Substitution Reactions of the Aniline Moiety

The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution (EAS) is primarily controlled by the powerful activating and directing effects of the amine (-NH₂) group. The amine is a strong ortho-, para-directing group due to its ability to donate electron density to the ring through resonance, thereby stabilizing the arenium ion intermediate formed during the substitution process. pressbooks.pub

However, in the case of this compound, the two ortho positions relative to the amine are occupied by the allyl and isopropyl groups. These bulky substituents create significant steric hindrance, effectively blocking electrophilic attack at these positions. Consequently, electrophilic substitution is overwhelmingly directed to the para position (C-4), which is sterically accessible and electronically activated. youtube.com The general mechanism involves the attack of the electron-rich aromatic ring on an electrophile (E⁺) to form a resonance-stabilized carbocation (the arenium ion), followed by the loss of a proton to restore aromaticity. pressbooks.pubmasterorganicchemistry.com While specific EAS reactions on this compound are not extensively documented, reactions such as nitration, halogenation, and sulfonation would be expected to yield the corresponding 4-substituted-2-allyl-6-isopropylaniline derivatives.

Reactions Involving the Allyl Group

The allyl group is a key site of reactivity, enabling a variety of transformations to construct more complex molecular architectures.

Olefin metathesis, particularly cross-metathesis, provides a powerful and direct method for the functionalization of the allyl group in 2-allyl aniline derivatives. nih.gov This reaction allows for the formation of new carbon-carbon bonds by exchanging alkylidene fragments between two olefins, typically catalyzed by ruthenium-based complexes like Grubbs catalysts. harvard.edu

For instance, the N-protected derivative, N-tosyl-2-allyl-6-isopropylaniline, can undergo cross-metathesis with electron-deficient olefins such as methyl acrylate. Research has shown that this reaction can proceed in the presence of a suitable metathesis catalyst, leading to the formation of a new, elongated olefinic chain at the 2-position of the aniline ring. rsc.org This strategy is valuable for synthesizing 2-alkenyl-tethered anilines with diverse substitution patterns and excellent trans-selectivity. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product | Ref. |

| N-(2-allyl-6-isopropylphenyl)-4-methylbenzenesulfonamide | Methyl acrylate | Grubbs Catalyst | (E)-methyl 4-(2-isopropyl-6-(tosylamino)phenyl)but-2-enoate | rsc.org |

The compound this compound is itself a product of a nih.govnih.gov-sigmatropic rearrangement, specifically the amino-Claisen (or aza-Claisen) rearrangement of a corresponding N-allylaniline. tsijournals.comresearchgate.net This thermal or acid-catalyzed reaction is a fundamental method for carbon-carbon bond formation, converting N-allyl anilines into ortho-substituted 2-allyl anilines. osti.govnih.gov

Once formed, the 2-allyl aniline structure can undergo further intramolecular cyclization reactions to generate nitrogen-containing heterocyclic systems, which are prevalent in bioactive molecules and pharmaceuticals. nih.gov Palladium-catalyzed oxidative cyclizations, for example, can convert N-allylanilines into various heterocyclic rings. nih.gov These reactions often proceed through an intramolecular aminopalladation pathway. nih.gov

A significant application is the enantioselective copper-catalyzed hydroamination/cyclization of N-sulfonyl-2-allylanilines to produce chiral 2-methylindolines. nih.gov This method provides access to optically enriched indoline (B122111) scaffolds, which are important structural motifs in many biologically active compounds. nih.govacs.org The reaction typically involves a chiral copper catalyst that directs the cyclization of the N-sulfonylated aniline derivative. nih.gov

| Substrate | Catalyst System | Product | Yield | ee | Ref. |

| N-mesyl-2-allylaniline | Cu(R,R)-Ph-box₂, MnO₂ | N-mesyl-2-methylindoline | 80% | 88% | nih.gov |

The double bond of the allyl group is susceptible to various hydrofunctionalization reactions, where an H-X molecule is added across the π-bond. These processes are highly atom-economical methods for introducing new functional groups. dokumen.pub

One such transformation is intramolecular aminocyanation, where an amine and a cyanide group are added across the alkene. While not specifically reported for this compound, related processes on o-allylaniline derivatives have been developed. These reactions are typically promoted by hypervalent iodine reagents, which activate the alkene towards nucleophilic attack by a nitrogen functionality, followed by the introduction of a cyanide group. rsc.org Similarly, hydroamination reactions, catalyzed by transition metals or cobalt hydride complexes, can achieve the cyclization of aminoalkenes to form heterocyclic products. chemrxiv.org These established reactivities suggest that the allyl group in this compound is a viable handle for similar hydrofunctionalization and cyclization strategies.

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group confers nucleophilic character. However, the reactivity of the amine in this compound is significantly moderated by the steric bulk of the adjacent isopropyl and allyl groups. google.com This steric hindrance can make reactions that require direct attack at the nitrogen center more challenging compared to less substituted anilines like aniline itself.

Despite this, the amine can react with sufficiently reactive electrophiles. A key example is its reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base like pyridine. This reaction forms a sulfonamide, a common protecting group for amines that also modifies the electronic properties of the molecule, often as a prelude to further transformations like the cyclization or metathesis reactions mentioned previously. rsc.org The formation of N,N-diallylanilines from anilines and allyl bromide also demonstrates the nucleophilic character of the amine, though this typically requires a base or catalyst. tandfonline.com

| Reactant | Reagent | Conditions | Product | Yield | Ref. |

| This compound | p-Toluenesulfonyl chloride | Pyridine, 40 °C, 24h | N-(2-allyl-6-isopropylphenyl)-4-methylbenzenesulfonamide | 87% | rsc.org |

Oxidative and Reductive Transformations

The this compound molecule contains functional groups that can undergo both oxidation and reduction.

Oxidative Transformations: The aniline moiety is susceptible to oxidation. Palladium-catalyzed oxidative reactions are particularly relevant for anilines and their derivatives. For example, the oxidative coupling of anilines can lead to the formation of azo compounds (diazenes). nih.gov Another significant class of reactions is the palladium-catalyzed oxidative amination of alkenes, where an amine is coupled with an alkene under oxidative conditions, often using molecular oxygen as the terminal oxidant. mdpi.comresearchgate.net Although these reactions would likely involve the amine functionality, the allyl group could also participate, potentially leading to complex intramolecular cyclization or intermolecular coupling products. Copper complexes are also well-known catalysts for a vast range of aerobic oxidation reactions. scispace.com

Reductive Transformations: The most straightforward reductive transformation for this compound is the reduction of the allyl group's carbon-carbon double bond. This can be readily achieved through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas. This reaction would saturate the allyl group, converting it to a propyl group, and yielding 2-isopropyl-6-propylaniline. This transformation removes the specific reactivity of the alkene, which can be useful if subsequent reactions need to be performed on other parts of the molecule without interference from the allyl group.

Borane-Mediated Hydride Abstraction and Subsequent Carbon-Carbon Bond Formations

The reactivity of this compound can be significantly influenced by the use of electron-deficient boranes, such as tris(pentafluorophenyl)borane, B(C₆F₅)₃. cardiff.ac.uk These boranes are powerful Lewis acids capable of activating C-H bonds, particularly those adjacent to heteroatoms like nitrogen. cardiff.ac.ukrsc.org This activation proceeds via a hydride abstraction mechanism, generating highly reactive intermediates that can be harnessed for subsequent bond-forming reactions. rsc.org

The process is initiated by the interaction of the borane with the amine. Borane-mediated hydride abstraction from an α-amino C-H bond or a γ-amino conjugated C-H bond leads to the formation of an iminium hydridoborate salt in situ. rsc.org This transformation converts the relatively inert amine into a potent electrophilic iminium ion and a nucleophilic hydridoborate counter-ion. rsc.org This reactive pair is central to a variety of catalytic transformations, including dehydrogenation, isomerization, and functionalization of the amine scaffold. rsc.orgresearchgate.net

Once the iminium intermediate is formed from a substrate like this compound, it opens pathways for various carbon-carbon bond-forming reactions. One notable strategy involves the borane-catalyzed isomerization of the allyl group, which can then participate in cross-coupling reactions. nih.govcardiff.ac.uk For instance, B(C₆F₅)₃ can catalyze the E-selective isomerization of allyl groups into the more thermodynamically stable alkenyl group. nih.govorganic-chemistry.org This alkenyl intermediate is a valuable building block for C-C bond formation. nih.gov

A prominent example of this subsequent transformation is the Hiyama cross-coupling reaction. nih.govorganic-chemistry.org In a one-pot, two-step process, the B(C₆F₅)₃-catalyzed isomerization of an allyl silane (B1218182) creates an alkenyl silane. This intermediate can then be coupled with an aryl halide in the presence of a palladium catalyst to form styrene (B11656) derivatives. nih.govorganic-chemistry.org This methodology allows for the synthesis of complex molecules containing new carbon-carbon bonds, including those with Lewis basic functional groups that might be incompatible with other methods. nih.govorganic-chemistry.org

The table below outlines the optimization of the isomerization step, which is the precursor to the C-C bond formation.

Table 1: Optimization of B(C₆F₅)₃-Catalyzed Isomerization of Allyl Triphenyl Silane

| Entry | Variation from Standard Conditions | Yield (%) | E:Z Ratio |

| 1 | None | 85 | 97:3 |

| 2 | No B(C₆F₅)₃ | <2 | - |

| 3 | Reaction time of 24 h | 72 | >98:<2 |

| 4 | 130 °C | 6 | 84:16 |

| 5 | [Substrate] = 0.1 M | 65 | 98:2 |

| 6 | [Substrate] = 0.5 M | 72 | 94:6 |

| 7 | Solvent: Mesitylene | 58 | 96:4 |

| 8 | Solvent: o-Xylene | 79 | 95:5 |

| 9 | 2.5 mol % B(C₆F₅)₃ | 21 | >98:<2 |

| Standard Conditions: Allyl triphenyl silane (1 equiv.), B(C₆F₅)₃ (5 mol %), Toluene (0.25 M), 140 °C, 48 h. Data sourced from research on analogous allyl silane systems. nih.gov |

Another pathway for carbon-carbon bond formation involves using the initially formed iminium ion as an electrophile in alkylation reactions. rsc.org For example, B(C₆F₅)₃-catalyzed hydride abstraction from an amine can generate an iminium hydridoborate, which then reacts with a nucleophile like an indole (B1671886) or oxindole. rsc.org This results in a C3-alkylation of the nucleophile, forming a new C-C bond and demonstrating the versatility of borane-mediated activation. rsc.org

The general mechanism involves nucleophilic attack by the indole on the iminium ion, followed by proton transfers to regenerate the catalyst and yield the final alkylated product. rsc.org This type of reaction showcases a direct method for the functionalization of both the amine substrate and the nucleophilic partner.

Coordination Chemistry and Applications As Ligands in Catalysis

Design Principles for 2-Allyl-6-isopropylaniline-Derived Ligands

The design of ligands based on the this compound scaffold is guided by the principles of steric and electronic tuning, as well as the chelation effects that dictate the conformational properties of the resulting metal complexes.

Steric and Electronic Tuning through Substituent Modification

The performance of a metal catalyst is intricately linked to the steric and electronic properties of its surrounding ligands. For derivatives of this compound, the bulky isopropyl group at one ortho position and the allyl group at the other create a sterically demanding environment around the coordinating nitrogen atom. This steric hindrance can be systematically adjusted by modifying these substituents, which in turn influences the stability, selectivity, and activity of the catalyst.

The electronic nature of the aniline (B41778) ring can also be fine-tuned. Introducing electron-donating or electron-withdrawing groups at various positions on the aromatic ring alters the electron density at the nitrogen donor atom. This modification directly impacts the strength of the metal-ligand bond and the electronic properties of the metal center, thereby influencing its catalytic behavior. Computational methods, such as Density Functional Theory (DFT), combined with steric mapping tools like buried volume (%VBur), can be employed to rationalize the relationship between ligand structure and catalytic performance, separating steric and electronic contributions to stereoselectivity in processes like olefin polymerization. mdpi.com

Formation and Characterization of Metal Complexes

The synthesis and structural elucidation of metal complexes are fundamental steps in developing new catalysts. Ligands derived from this compound can be coordinated to a variety of transition metals, with a particular interest in catalytically active metals like those in Group 10, as well as iron and cobalt.

Synthesis of Transition Metal Complexes (e.g., Group 10 Metals, Fe, Co)

Transition metal complexes featuring ligands derived from this compound can be synthesized through various standard organometallic procedures. A common method involves the reaction of the free ligand with a suitable metal precursor, such as a metal halide or acetate salt. For example, complexes of Group 10 metals (Nickel, Palladium, Platinum) can be prepared by reacting the ligand with precursors like (DME)NiBr₂, Pd(OAc)₂, or [M(COD)Cl₂] (where M = Pd, Pt). rsc.orgresearchgate.net

Similarly, iron(II) and cobalt(II) complexes can be synthesized by reacting the ligand with the corresponding metal(II) halides, such as FeCl₂ or CoCl₂. mdpi.com The choice of solvent and reaction conditions, such as temperature and reaction time, is crucial for obtaining the desired product in high yield and purity. The synthesis often results in complexes where the metal center adopts a specific coordination geometry, influenced by the ligand's steric and electronic properties.

Table 1: Representative Synthetic Routes for Metal Complexes

| Metal Group | Metal Precursor Example | Ligand Type | General Reaction |

| Group 10 | Ni(OAc)₂, Pd(OAc)₂, Pt(acac)₂ | N-heterocyclic carbene derivatives | Reaction in the presence of a base like NaOAc. mdpi.com |

| Group 10 | [NiCl(P₂RPyr)] | Grignard Reagents (R'MgX) | Affords alkyl and aryl complexes with square planar geometries. nih.gov |

| Iron (Fe) | FeCl₃·6H₂O | Schiff base derivatives | Reaction in a suitable solvent like ethanol. uobaghdad.edu.iq |

| Cobalt (Co) | Co(II) salts | Pyridine-based ligands | Formation of coordination polymers or discrete complexes. mdpi.com |

This table is interactive. Click on the headers to sort the data.

Structural Elucidation of Metal-2-Allyl-6-isopropylaniline Complexes

In addition to X-ray crystallography, various spectroscopic techniques are employed to characterize these complexes.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P, etc.) provides insights into the structure and dynamic behavior of the complexes in solution.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify characteristic vibrational frequencies of the ligand and to observe shifts upon coordination to the metal.

UV-Visible spectroscopy gives information about the electronic transitions within the complex.

Elemental analysis confirms the empirical formula of the synthesized complexes. nih.gov

These characterization techniques collectively provide a comprehensive picture of the synthesized metal complexes, both in the solid state and in solution.

Catalytic Applications in Organic Synthesis

The unique steric and electronic features of metal complexes bearing this compound-derived ligands make them promising candidates for various catalytic applications in organic synthesis. The bulky substituents can create a specific pocket around the metal center, potentially leading to high selectivity in catalytic transformations.

Potential areas of application include:

Cross-coupling reactions: Palladium complexes are widely used in C-C and C-N bond-forming reactions. The steric bulk of the ligand can influence the reductive elimination step, potentially enhancing the efficiency of reactions like Suzuki, Heck, or Buchwald-Hartwig amination.

Olefin polymerization: The steric and electronic properties of ligands are known to significantly affect the activity of catalysts for ethylene (B1197577) and propylene (B89431) polymerization, as well as the properties of the resulting polymer. mdpi.com Nickel and palladium complexes are particularly relevant in this area.

Oxidation catalysis: The allyl group itself can be a site of reactivity or can be modified to create ligands that support metal-catalyzed oxidation reactions. For instance, allylic C-H bond activation is a key step in certain aerobic oxidation processes. scholaris.ca

Asymmetric catalysis: By introducing chiral elements into the ligand structure, either on the aniline backbone or on the substituents, it is possible to design catalysts for enantioselective transformations.

The development of catalysts based on this compound ligands is an active area of research, with the potential to provide new tools for efficient and selective organic synthesis. researchgate.netnih.gov

Compound Names Table

| Abbreviation / Trivial Name | Full Chemical Name |

| (DME)NiBr₂ | (1,2-Dimethoxyethane)nickel(II) bromide |

| Pd(OAc)₂ | Palladium(II) acetate |

| Pt(acac)₂ | Platinum(II) acetylacetonate |

| [M(COD)Cl₂] | Dichloro(1,5-cyclooctadiene)metal(II) |

| FeCl₂ | Iron(II) chloride |

| CoCl₂ | Cobalt(II) chloride |

| NaOAc | Sodium acetate |

Homogeneous Catalysis for Olefin Polymerization and Oligomerization

No literature was found that describes the use of this compound as a ligand in homogeneous catalysis for the polymerization or oligomerization of olefins. Research in this field often focuses on late transition metal catalysts with bulky α-diimine ligands derived from various substituted anilines. These catalysts are known to influence polymer properties such as molecular weight and branching. For instance, studies on catalysts derived from 2,6-dimethylaniline and 2,4,6-trimethylaniline have been conducted to investigate their efficacy in producing polymeric or oligomeric products from ethylene. researchgate.netseahipublications.org However, no such studies involving this compound have been reported.

Role in Cross-Coupling Reactions (e.g., Chan-Lam Amination, C-H Arylation)

There is no available information on the application of this compound as a ligand in cross-coupling reactions such as Chan-Lam amination or C-H arylation. The Chan-Lam amination is a copper-catalyzed C-N bond formation reaction between an amine and a boronic acid. acs.orgwhiterose.ac.ukchemrxiv.org While various anilines can be substrates in these reactions, the role of this compound as a directing or ancillary ligand has not been documented. Similarly, for C-H arylation, which often employs palladium catalysts with specifically designed ligands to achieve regioselectivity, there is no mention of this compound being used in this capacity. nih.govnih.gov

Asymmetric Catalysis Potential

The potential of this compound or its derivatives in asymmetric catalysis has not been explored in the available literature. The development of chiral ligands is crucial for enantioselective transformations in catalysis. While various chiral ligands are known to be effective in different transition-metal catalyzed reactions, there are no reports on the synthesis or application of chiral variants of this compound for asymmetric catalysis.

Mechanistic Investigations of Ligand-Enabled Catalytic Cycles

Due to the absence of catalytic applications for this compound, there are no mechanistic investigations involving this compound. The following subsections describe general mechanistic pathways relevant to catalysis, but no specific examples involving this compound can be provided.

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are fundamental steps in many catalytic cycles, particularly in cross-coupling reactions. Oxidative addition involves the insertion of a metal center into a covalent bond, increasing its oxidation state, while reductive elimination is the reverse process, forming a new bond and decreasing the metal's oxidation state. The electronic and steric properties of ligands play a critical role in these processes. nih.govnih.gov However, no studies have been published that investigate these pathways for metal complexes bearing a this compound ligand.

C-H Activation Mechanisms

C-H activation is a significant area of research in catalysis, enabling the direct functionalization of C-H bonds. Ligands are crucial in directing the metal catalyst to a specific C-H bond and facilitating its cleavage. mdpi.comnih.gov The mechanism can involve various pathways, including concerted metalation-deprotonation and oxidative addition. There is no information on the involvement of this compound in any C-H activation mechanisms.

Advanced Spectroscopic Characterization and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural and mechanistic study of 2-allyl-6-isopropylaniline, providing unparalleled detail about its solution-state behavior and the pathways of its chemical transformations.

While specific dynamic NMR (DNMR) studies on this compound are not extensively documented in publicly available literature, the principles of DNMR are highly applicable to understanding its behavior in solution, particularly when coordinated to a metal center. The steric hindrance imposed by the ortho-allyl and isopropyl groups can lead to restricted rotation around the C(aryl)-N bond and the C(aryl)-C(isopropyl) bond, potentially giving rise to distinct conformers or atropisomers that may interconvert on the NMR timescale.

Temperature-variable NMR experiments would be instrumental in probing such dynamic processes. By monitoring the coalescence and sharpening of NMR signals as a function of temperature, it would be possible to determine the energy barriers associated with these conformational changes. For metal complexes of this compound, DNMR techniques such as 2D EXSY (Exchange Spectroscopy) could be employed to investigate ligand exchange dynamics. These studies reveal the rates at which the aniline (B41778) ligand associates and dissociates from a metal center, providing crucial information about the lability and stability of such complexes.

Table 1: Hypothetical Dynamic NMR Parameters for Conformational Exchange

| Dynamic Process | NMR Technique | Potential Information Gained | Temperature Range |

|---|---|---|---|

| C(aryl)-N bond rotation | Variable Temperature 1H NMR | Activation energy (ΔG‡) for rotation | -80 °C to 100 °C |

| Ligand dissociation/association | 2D EXSY NMR | Rate constant (k) of exchange | 25 °C to 80 °C |

Deuterium (B1214612) labeling is a powerful tool for unraveling reaction mechanisms, and its application to reactions involving this compound can provide definitive evidence for proposed pathways. hovione.com For instance, in metal-catalyzed reactions such as allylic amination or C-H activation, isotopic labeling can help determine the rate-determining step and the nature of key intermediates.

A common application is the study of the kinetic isotope effect (KIE). By synthesizing a deuterated analogue of this compound, for example, with deuterium atoms at the allylic positions (C-D instead of C-H), and comparing its reaction rate to the non-deuterated compound, one can infer whether the C-H bond is broken in the rate-determining step. youtube.com A significant KIE (kH/kD > 1) would support a mechanism involving C-H bond cleavage in the slowest step of the reaction.

Furthermore, deuterium can be incorporated into specific positions of the molecule to trace the fate of atoms throughout a reaction. For example, in a rearrangement reaction, the position of the deuterium label in the product molecule can distinguish between different possible mechanistic pathways.

Table 2: Application of Deuterium Labeling in Mechanistic Studies

| Reaction Type | Labeling Position | Technique | Information Obtained |

|---|---|---|---|

| Palladium-catalyzed allylic amination | Allylic C-H positions | Kinetic Isotope Effect (KIE) study | Involvement of C-H bond cleavage in the rate-determining step |

| Claisen rearrangement | Aromatic ring positions | 1H and 2H NMR of products | Confirmation of the concerted acs.orgacs.org-sigmatropic shift mechanism |

The complexity of the 1H and 13C NMR spectra of this compound and its derivatives necessitates the use of two-dimensional (2D) NMR techniques for unambiguous signal assignment. acs.org These experiments provide through-bond and through-space correlations, allowing for a complete mapping of the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals 1H-1H spin-spin couplings. youtube.com For this compound, COSY would be used to trace the connectivity within the allyl and isopropyl groups, as well as the coupling between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded 1H and 13C nuclei. youtube.com It is essential for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. acs.org HMBC is crucial for establishing the connectivity between the different fragments of the molecule, for example, connecting the allyl and isopropyl groups to the correct positions on the aniline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximity of protons. It can be used to determine the relative stereochemistry and preferred conformation of the molecule in solution by identifying protons that are close to each other in space, even if they are not directly bonded.

Together, these 2D NMR techniques provide a comprehensive picture of the molecular structure, confirming the substitution pattern and providing insights into the solution-state conformation.

Mass Spectrometry for Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is a vital tool for monitoring the progress of reactions involving this compound and for identifying transient intermediates. youtube.com Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the composition of a reaction mixture over time, allowing for the quantification of starting materials, products, and byproducts. youtube.com

In mechanistic studies, "soft" ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to detect and characterize reaction intermediates, including catalytic species and substrate-catalyst adducts. By coupling a mass spectrometer to a reaction vessel, real-time monitoring of the reaction can be achieved, providing valuable kinetic data.

The fragmentation pattern of this compound in the mass spectrometer can also provide structural information. Under electron ionization (EI), characteristic fragmentation pathways would be expected, such as the loss of a methyl group from the isopropyl substituent (M-15) or the loss of the allyl group (M-41). High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments, confirming its identity.

X-ray Crystallography for Solid-State Structural Determination of Complexes

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids. researchgate.net While the crystal structure of this compound itself may not be readily available, this technique is invaluable for characterizing its metal complexes. kit.edu Single-crystal X-ray diffraction analysis of a metal complex of this compound would provide precise information on:

Coordination Geometry: The arrangement of the aniline ligand and any other ligands around the metal center (e.g., square planar, tetrahedral, octahedral).

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds, offering insights into the nature and strength of the metal-ligand interactions.

Solid-State Conformation: The exact conformation of the this compound ligand in the crystalline state, including the orientation of the allyl and isopropyl groups.

Intermolecular Interactions: Details of how the complex molecules pack in the crystal lattice, including hydrogen bonding and van der Waals interactions.

This information is crucial for understanding the steric and electronic properties of the ligand and how they influence the structure and reactivity of the metal complex.

Table 3: Expected Structural Parameters from X-ray Crystallography of a Palladium(II) Complex

| Parameter | Expected Value/Information |

|---|---|

| Coordination Geometry of Pd(II) | Square planar |

| Pd-N Bond Length | ~2.0 - 2.1 Å |

| C(aryl)-N-Pd Bond Angle | ~120° |

| Torsion Angle of Substituents | Reveals steric strain |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to monitor the progress of a reaction. ias.ac.in

For this compound, the IR and Raman spectra would exhibit characteristic vibrational modes corresponding to its constituent functional groups: materialsciencejournal.org

N-H Stretching: In the IR spectrum, the N-H stretches of the primary amine group are expected to appear in the region of 3300-3500 cm-1. libretexts.org

C-H Stretching: Aromatic C-H stretches will be observed above 3000 cm-1, while aliphatic C-H stretches from the allyl and isopropyl groups will appear just below 3000 cm-1. libretexts.org

C=C Stretching: The stretching vibration of the allylic C=C double bond will be present around 1640 cm-1. libretexts.org

Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene (B151609) ring will appear in the 1450-1600 cm-1 region.

C-N Stretching: The C-N stretching vibration is expected in the 1250-1350 cm-1 range.

These techniques are particularly useful for monitoring reactions. hovione.com For example, in an N-alkylation reaction, the disappearance of the N-H stretching bands and the appearance of new C-H bands can be followed in real-time using in-situ IR or Raman spectroscopy. hovione.com This allows for the determination of reaction kinetics and the optimization of reaction conditions.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Spectroscopy |

|---|---|---|---|

| -NH2 | N-H stretch | 3300 - 3500 | IR |

| Aromatic C-H | C-H stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H | C-H stretch | 2850 - 3000 | IR, Raman |

| Allyl C=C | C=C stretch | ~1640 | IR, Raman |

| Aromatic Ring | C=C stretch | 1450 - 1600 | IR, Raman |

Electronic Spectroscopy (UV-Vis, Fluorescence, R2PI, LIF) for Electronic Structure and Excited State Analysis of this compound

A comprehensive review of scientific literature and spectral databases reveals a notable absence of published experimental or theoretical studies on the electronic spectroscopy of this compound. Consequently, specific data regarding its UV-Vis absorption, fluorescence emission, Resonance-Enhanced Two-Photon Ionization (R2PI), or Laser-Induced Fluorescence (LIF) spectra are not available at this time.

The electronic structure and excited state dynamics of aniline and its derivatives are complex, influenced by the nature and position of substituents on the aromatic ring. These substituents can significantly alter the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the absorption and emission wavelengths. The interplay of inductive and resonance effects, along with steric interactions from bulky ortho-substituents like the allyl and isopropyl groups in this compound, would be expected to introduce unique features to its electronic spectra compared to simpler anilines.

UV-Vis Spectroscopy would be the primary technique to probe the π → π* and n → π* electronic transitions. For a molecule like this compound, one would anticipate characteristic absorption bands in the ultraviolet region, typical for substituted benzene rings. The precise wavelengths and intensities of these bands, however, remain to be determined experimentally.

Fluorescence Spectroscopy could provide insights into the de-excitation pathways from the first excited singlet state (S₁). The fluorescence quantum yield and lifetime are sensitive to the molecular structure and environment. The presence of flexible allyl and isopropyl groups might influence non-radiative decay processes, potentially affecting the fluorescence characteristics of the molecule.

Resonance-Enhanced Two-Photon Ionization (R2PI) and Laser-Induced Fluorescence (LIF) are powerful, high-resolution gas-phase techniques that could provide detailed information on the vibronic structure of the S₁ ← S₀ transition. These methods would allow for a precise determination of the excited state origin and vibrational frequencies, offering a deeper understanding of the molecular geometry and potential energy surfaces in the excited state.

While computational chemistry could offer theoretical predictions of the electronic spectra, no such studies specific to this compound have been found in the public domain. Future experimental and computational work is necessary to characterize the electronic properties of this compound.

Due to the lack of available data, no data tables can be presented for the electronic spectroscopic properties of this compound.

Theoretical and Computational Studies of 2 Allyl 6 Isopropylaniline

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure Analysis

To investigate the electronic structure of 2-Allyl-6-isopropylaniline, quantum chemical calculations employing Density Functional Theory (DFT) and ab initio methods would be performed. DFT methods, such as B3LYP or M06-2X, with appropriate basis sets (e.g., 6-311+G(d,p) or cc-pVTZ) would be utilized to optimize the molecular geometry and calculate key electronic properties.

These calculations would provide insights into the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally indicates higher reactivity.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanistic pathways of chemical reactions involving this compound.

Transition State Analysis and Activation Energy Determination

By employing methods like synchronous transit-guided quasi-Newton (STQN) or nudged elastic band (NEB), the transition state (TS) structures for various potential reaction pathways can be located on the potential energy surface. The TS represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in the vibrational analysis.

Once the transition state is identified, the activation energy (Ea) for the reaction can be calculated as the energy difference between the transition state and the reactants. This value is critical for determining the reaction rate, with lower activation energies corresponding to faster reactions. Intrinsic Reaction Coordinate (IRC) calculations would be performed to confirm that the located transition state correctly connects the reactants and products.

Reaction Coordinate Mapping

Reaction coordinate mapping involves tracing the lowest energy path from reactants to products, passing through the transition state. This provides a detailed profile of the energy changes that occur throughout the course of a reaction. By mapping the reaction coordinate, one can identify any intermediates or secondary transition states, offering a comprehensive understanding of the reaction mechanism. This detailed energetic landscape is invaluable for rationalizing experimental observations and predicting the feasibility of different reaction channels.

Ligand-Metal Binding Energy Calculations

In the context of coordination chemistry, this compound can act as a ligand for metal centers. DFT calculations are widely used to determine the binding energy between such a ligand and a metal ion. The binding energy is calculated as the difference between the total energy of the metal-ligand complex and the sum of the energies of the isolated ligand and metal ion.

Different functionals and basis sets would be tested to accurately describe the metal-ligand interaction, which may involve a combination of electrostatic, covalent, and van der Waals forces. These calculations can predict the stability of different coordination complexes and provide insights into the nature of the chemical bond between the aniline (B41778) derivative and the metal.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations would be employed to explore the conformational landscape of this compound and its interactions with other molecules, such as solvents or other reactants. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities over time.

By analyzing this trajectory, the preferred conformations of the molecule can be identified, and the energetic barriers between different conformers can be estimated. This is particularly important for a flexible molecule like this compound, which possesses rotatable bonds in its allyl and isopropyl substituents. Furthermore, MD simulations can reveal the nature and strength of intermolecular interactions, such as hydrogen bonding and π-π stacking, which can play a significant role in the molecule's behavior in condensed phases.

Prediction of Spectroscopic Parameters and Reactivity Trends

Computational methods can predict various spectroscopic parameters for this compound, which can then be compared with experimental data for validation. For instance, time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These computed spectra can aid in the assignment of experimental spectral bands to specific molecular vibrations. Furthermore, NMR chemical shifts (¹H and ¹³C) can be predicted with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach.

Based on the electronic structure calculations, various reactivity descriptors can be computed to predict reactivity trends. These include global descriptors like chemical potential, hardness, and electrophilicity index, as well as local descriptors like Fukui functions, which indicate the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.

Applications Beyond Catalysis in Chemical Science

Role as an Intermediate in Fine Chemical Synthesis

The dual functionality of 2-allyl-6-isopropylaniline makes it a versatile intermediate for the synthesis of a variety of fine chemicals, particularly heterocyclic compounds. sciencescholar.usnih.govbenthamscience.com The presence of both a nucleophilic nitrogen atom and a reactive allyl group within the same molecule allows for intramolecular cyclization reactions, providing a pathway to novel ring systems. benthamscience.com

The general reactivity of allyl-containing substrates with sulfonamides in the presence of an oxidizing agent can lead to the formation of various nitrogen-containing heterocycles, including aziridines, pyrrolidines, and piperazines. benthamscience.com While specific studies on this compound are not prevalent, the principles of these reactions can be extrapolated. For instance, an intramolecular aminohalogenation or oxidative cyclization could yield complex heterocyclic scaffolds. The sterically bulky isopropyl and allyl groups would likely influence the stereoselectivity of such cyclizations, a desirable trait in the synthesis of chiral molecules.

A hypothetical reaction scheme could involve the initial N-functionalization of the aniline (B41778), followed by an intramolecular cyclization involving the allyl group. The specific outcome would depend on the chosen reagents and reaction conditions.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reagent/Condition | Potential Product Class | Ring Size | Notes |

|---|---|---|---|

| Halogenating Agent (e.g., NBS) | Dihydropyrrole derivative | 5 | Intramolecular aminohalogenation |

| Oxidizing Agent (e.g., Pd(II) catalyst) | Indole (B1671886) derivative | 5 (fused with benzene) | Oxidative cyclization |

These potential synthetic routes highlight the utility of this compound as a building block for creating complex, functionalized molecules that are of interest in medicinal chemistry and materials science.

Potential in Materials Science as a Monomer or Precursor

In the field of materials science, this compound presents intriguing possibilities as both a monomer for polymerization and a precursor for functional materials. The allyl group provides a handle for polymerization, while the sterically hindered aniline moiety can impart unique properties to the resulting polymer.

The polymerization of allyl monomers can be challenging, but advances in polymerization techniques, such as controlled radical polymerization, have enabled the synthesis of well-defined polymers from allyl-containing compounds. The steric hindrance provided by the isopropyl and allyl groups in this compound could influence the polymerization kinetics and the resulting polymer architecture. For instance, the bulky substituents might hinder chain transfer reactions, potentially leading to polymers with higher molecular weights and more controlled structures.

Furthermore, the aniline functionality offers a site for post-polymerization modification. For example, the nitrogen atom could be quaternized to introduce charge into the polymer, making it suitable for applications such as polyelectrolytes or ion-exchange resins. The aromatic ring could also be functionalized to tune the polymer's optical or electronic properties.

Sterically hindered amines are known to be effective light stabilizers in polymers, protecting them from degradation by UV radiation. google.com Incorporating a sterically hindered aniline like this compound into a polymer backbone could therefore enhance the material's durability and lifespan.

Table 2: Potential Polymer Properties and Applications

| Polymerization Method | Potential Polymer Property | Potential Application |

|---|---|---|

| Free Radical Polymerization | High thermal stability | Engineering plastics |

| Ring-Opening Metathesis Polymerization (ROMP) | Controlled molecular weight | Specialty coatings |

As a precursor, this compound could be used to synthesize functional materials through vapor deposition or sol-gel processes. The molecule's volatility and reactivity could be advantageous in creating thin films with specific electronic or optical properties.

Supramolecular Assembly and Host-Guest Chemistry

The field of supramolecular chemistry, which focuses on non-covalent interactions, offers another promising area for the application of this compound. The aniline moiety can participate in hydrogen bonding and π-π stacking interactions, which are the driving forces for the formation of self-assembled structures. nih.govrsc.org

The bulky isopropyl and allyl groups would play a crucial role in directing the self-assembly process. These groups could act as "steric directors," influencing the packing of the molecules and leading to the formation of specific, well-defined supramolecular architectures. For example, the steric hindrance could prevent close packing, resulting in the formation of porous materials with potential applications in gas storage or separation.

In the context of host-guest chemistry, this compound could act as a "guest" molecule, fitting into the cavity of a larger "host" molecule. The size and shape of the guest molecule are critical for stable complex formation. The triptycene-like shape imparted by the ortho-allyl and -isopropyl groups could lead to selective binding with hosts that have complementary cavities. Such host-guest complexes have potential applications in areas like drug delivery, sensing, and catalysis.

While specific studies on the supramolecular chemistry of this compound are limited, research on other aniline derivatives has shown their ability to form stable complexes with host molecules like cucurbiturils. The binding affinity and selectivity are highly dependent on the substituents on the aniline ring. It is therefore plausible that the unique substitution pattern of this compound would lead to novel and interesting host-guest chemistry.

Table 3: Potential Supramolecular Applications

| Supramolecular System | Driving Interaction | Potential Application |

|---|---|---|

| Self-assembly in solution | Hydrogen bonding, π-π stacking | Gels, liquid crystals |

| Host-guest complex with cyclodextrins | Hydrophobic interactions | Controlled release |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes

While established methods for the synthesis of substituted anilines exist, the development of more efficient, sustainable, and cost-effective routes to 2-allyl-6-isopropylaniline remains a crucial area for future investigation. Research in this domain could focus on several promising strategies:

Catalytic C-H Functionalization: Direct C-H functionalization of simpler aniline (B41778) precursors represents a highly atom-economical approach. Research could be directed towards developing selective catalytic systems for the direct allylation and isopropylation of aniline in a regioselective manner.

Flow Chemistry Synthesis: The application of continuous flow chemistry could offer significant advantages in terms of safety, scalability, and product consistency for the synthesis of this compound.

| Potential Synthetic Strategy | Key Research Focus | Anticipated Advantages |

| Green Chemistry Approaches | Development of one-pot syntheses, use of aqueous media, and recyclable catalysts. | Reduced waste, lower environmental impact, and cost-effectiveness. mdpi.comresearchgate.net |

| Direct C-H Functionalization | Design of regioselective catalysts for direct allylation and isopropylation of aniline. | High atom economy and reduced number of synthetic steps. |

| Flow Chemistry | Optimization of reaction conditions in a continuous flow reactor. | Improved safety, scalability, and consistent product quality. |

Expansion of Catalytic Applications

The structural motifs within this compound suggest its potential as a versatile ligand in catalysis. Future research should aim to expand its applications beyond its current uses.

Ligand for Olefin Polymerization: Building on the success of other aniline derivatives in ethylene (B1197577) polymerization, this compound could be explored as a precursor to novel ligands for late transition metal catalysts. researchgate.net The steric bulk provided by the isopropyl group and the potential for coordination through the allyl and amino groups could lead to catalysts with unique activities and selectivities in producing polyolefins with specific properties. researchgate.net

Homogeneous Catalysis: The development of metal complexes incorporating this compound as a ligand could open doors to a wide range of homogeneous catalytic transformations. These could include cross-coupling reactions, hydrogenations, and hydroformylations.

| Catalytic Application | Research Direction | Potential Outcome |

| Olefin Polymerization | Synthesis of transition metal complexes with ligands derived from this compound. | Novel catalysts for the production of polyethylene (B3416737) and other polyolefins with tailored properties. researchgate.net |

| Homogeneous Catalysis | Exploration of coordination chemistry with various transition metals. | New catalytic systems for a range of organic transformations. |

Exploration of Advanced Material Applications

The presence of a polymerizable allyl group makes this compound an attractive monomer for the development of advanced materials with unique properties.

Functional Polymers: The plasma polymerization of this compound could be investigated to create thin films with specific surface properties. researchgate.net The resulting polymers, bearing aniline functionalities, could find applications in sensors, coatings, and biocompatible materials.

Copolymers and Composites: The copolymerization of this compound with other monomers could lead to the creation of new materials with tunable thermal, mechanical, and electronic properties. Furthermore, its incorporation into composite materials could enhance their performance characteristics.

In-depth Mechanistic Understanding through Integrated Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing its synthesis and applications. An integrated approach combining experimental and computational methods will be crucial.

Spectroscopic and Electrochemical Studies: Techniques such as cyclic voltammetry can provide insights into the electrochemical behavior of substituted anilines, which is crucial for understanding their reactivity in various chemical transformations. researchgate.net

Computational Modeling: Density Functional Theory (DFT) can be employed to predict the electronic properties, reaction pathways, and transition states of reactions involving this compound. This can aid in the rational design of new catalysts and materials.

| Investigative Approach | Key Techniques | Expected Insights |

| Experimental Studies | Cyclic voltammetry, in-situ spectroscopy. | Understanding of redox properties and reaction kinetics. researchgate.net |

| Computational Chemistry | Density Functional Theory (DFT). | Prediction of electronic structure, reaction mechanisms, and spectroscopic properties. |

Design of Chiral Derivatives for Enantioselective Transformations

The development of chiral derivatives of this compound holds significant promise for applications in asymmetric catalysis, a cornerstone of modern synthetic chemistry.

Axially Chiral Ligands: Research could focus on the synthesis of N-C axially chiral derivatives of this compound. Such compounds have shown great potential as ligands in enantioselective reactions. mdpi.com The palladium-catalyzed N-allylation of sulfonamides bearing a 2,6-disubstituted phenyl group is a promising strategy for achieving high enantioselectivity. mdpi.com

Chiral Metal Catalysts: The incorporation of chiral this compound derivatives into metal complexes, such as those of iridium or palladium, could lead to highly effective catalysts for enantioselective allylic alkylations and aminations. nih.gov These reactions are fundamental for the synthesis of chiral amines and other valuable building blocks for the pharmaceutical and fine chemical industries.

| Chiral Application | Design Strategy | Potential Impact |

| Asymmetric Catalysis | Synthesis of N-C axially chiral derivatives. | Development of novel ligands for enantioselective transformations. mdpi.com |

| Enantioselective Allylic Alkylation | Incorporation into iridium or palladium complexes. | Efficient synthesis of chiral amines and other stereochemically defined molecules. nih.gov |

Q & A

Basic: What are the standard synthetic routes for 2-Allyl-6-isopropylaniline, and how can purity be optimized?

Answer:

Synthesis typically involves alkylation of 6-isopropylaniline derivatives using allyl halides (e.g., allyl bromide) under controlled conditions. A Friedel-Crafts alkylation or transition-metal-catalyzed coupling may be employed, depending on the substituent’s electronic effects. For purity optimization:

- Use inert atmospheres (argon/nitrogen) to prevent oxidation .

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation (if thermally stable).

- Monitor reaction progress with thin-layer chromatography (TLC) or GC-MS.

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: H and C NMR confirm regiochemistry and allyl/isopropyl group integration. Compare chemical shifts with computational predictions (e.g., DFT calculations).

- FTIR: Identify N-H stretching (~3300 cm) and allyl C=C (~1640 cm) .

- Mass Spectrometry (GC-MS/EI): Confirm molecular ion ([M]) and fragmentation patterns.

- Elemental Analysis: Validate empirical formula (CHN).

Advanced: How can regioselectivity challenges during allylation of 6-isopropylaniline be mitigated?

Answer:

Regioselectivity is influenced by steric and electronic factors:

- Directing Groups: Introduce temporary meta-directing groups (e.g., sulfonic acid) to favor allylation at the 2-position.

- Catalytic Systems: Use Pd-catalyzed C-H activation for precise functionalization .

- Computational Modeling: Predict reactive sites using molecular electrostatic potential (MEP) maps or Fukui indices.

Advanced: What strategies enable the integration of this compound into conductive polymer systems?

Answer:

The allyl group allows cross-linking or copolymerization:

- Oxidative Polymerization: Initiate with ammonium persulfate in acidic media to form polyaniline analogs .

- Post-Functionalization: Graft onto preformed polymers via thiol-ene "click" chemistry.

- Electrochemical Testing: Measure conductivity (four-point probe) and stability (cyclic voltammetry).

Data Contradiction: How should discrepancies in reported physicochemical properties (e.g., pKa, solubility) be resolved?

Answer:

- Standardized Protocols: Replicate experiments under controlled conditions (e.g., 25°C, 1 atm) .

- Solubility Tests: Use Hansen solubility parameters (HSPs) in diverse solvents (e.g., chloroform, DMSO) .

- pKa Determination: Employ potentiometric titration with ionic strength correction. Cross-validate with computational tools (e.g., ACD/pKa).

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE: Wear nitrile gloves, face shields, and lab coats to avoid dermal contact .

- Ventilation: Use fume hoods to minimize vapor inhalation (predicted vapor pressure: ~0.3 mmHg) .

- Storage: Store under -20°C in amber vials with inert gas to prevent degradation .

Advanced: How can computational methods aid in predicting this compound’s reactivity?

Answer:

- DFT Calculations: Optimize geometry (B3LYP/6-311+G(d,p)) to predict reaction pathways.

- Molecular Dynamics (MD): Simulate solvation effects on solubility and aggregation.

- Docking Studies: Model interactions with biological targets (e.g., enzyme active sites).

Methodological Gap: What are understudied applications of this compound in materials science?

Answer:

- Metal-Organic Frameworks (MOFs): Functionalize as a ligand for transition metals (e.g., Cu, Fe).

- Surface Modification: Anchor onto nanoparticles (Au, SiO) for catalytic or sensing applications.

- Photoresponsive Materials: Explore UV-triggered isomerization of the allyl group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.